REACTION_CXSMILES
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C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.CCOC(/N=N/C(OCC)=O)=O.[CH3:32][O:33][C:34]1[CH:35]=[CH:36][C:37]([CH2:40]O)=[CH:38][CH:39]=1.[C:42]1(=[O:48])[NH:46][C:45](=[O:47])[CH:44]=[CH:43]1>>[CH3:32][O:33][C:34]1[CH:39]=[CH:38][C:37]([CH2:40][N:46]2[C:42](=[O:48])[CH:43]=[CH:44][C:45]2=[O:47])=[CH:36][CH:35]=1
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Name
|
|
Quantity
|
1.31 g
|
Type
|
reactant
|
Smiles
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C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
|
Name
|
DEAD
|
Quantity
|
0.8 mL
|
Type
|
reactant
|
Smiles
|
CCOC(=O)/N=N/C(=O)OCC
|
Name
|
|
Quantity
|
0.93 mL
|
Type
|
reactant
|
Smiles
|
COC=1C=CC(=CC1)CO
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Name
|
|
Quantity
|
0.48 g
|
Type
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reactant
|
Smiles
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C1(C=CC(N1)=O)=O
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
|
Smiles
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COC1=CC=C(CN2C(C=CC2=O)=O)C=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |